6-aminothieno[3,2-b]pyridin-7-ol
CAS No.: 2763755-85-5
Cat. No.: VC11575496
Molecular Formula: C7H6N2OS
Molecular Weight: 166.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2763755-85-5 |
|---|---|
| Molecular Formula | C7H6N2OS |
| Molecular Weight | 166.2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound’s backbone consists of a thieno[3,2-b]pyridine system, a bicyclic structure formed by fusing a thiophene ring (a five-membered aromatic ring containing sulfur) with a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The amino (-NH) and hydroxyl (-OH) groups at positions 6 and 7, respectively, introduce polar functionalities that influence solubility, hydrogen-bonding capacity, and reactivity. The IUPAC name, 6-amino-4H-thieno[3,2-b]pyridin-7-one, reflects the ketone tautomer of the hydroxyl group, though the enol form predominates in solution due to aromatic stabilization.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 166.20 g/mol |
| IUPAC Name | 6-amino-4H-thieno[3,2-b]pyridin-7-one |
| Canonical SMILES | C1=CSC2=C1NC=C(C2=O)N |
| InChI Key | NHKBTMAGQOTWPH-UHFFFAOYSA-N |
Tautomerism and Electronic Effects
The hydroxyl group at position 7 exists in equilibrium with its keto tautomer, a phenomenon common in heterocyclic systems with adjacent heteroatoms. This tautomerism affects the compound’s electronic distribution, enhancing its ability to participate in resonance stabilization and intermolecular interactions. Density functional theory (DFT) studies of analogous systems suggest that the amino group donates electron density to the aromatic system, while the hydroxyl group withdraws electron density via conjugation, creating a polarized electronic environment.
Synthetic Methodologies
General Approaches to Thieno-Pyridine Synthesis
While no explicit protocols for 6-aminothieno[3,2-b]pyridin-7-ol are documented, its synthesis likely follows strategies employed for related thieno-pyridines. These typically involve:
-
Cyclocondensation Reactions: Combining thiophene precursors with pyridine-building blocks, such as aminopyridines or nitriles, under acidic or basic conditions.
-
Transition Metal-Catalyzed Couplings: Palladium-catalyzed Buchwald-Hartwig aminations or Suzuki-Miyaura couplings to introduce substituents post-cyclization .
-
Functional Group Interconversions: Converting existing groups (e.g., nitro to amino via reduction) on preformed thieno-pyridine scaffolds .
Challenges in Functionalization
Introducing the amino and hydroxyl groups regioselectively poses synthetic hurdles. For example, direct amination at the 6-position may require protecting group strategies to prevent side reactions, while the hydroxyl group’s installation could involve oxidation of a thioether intermediate or hydrolysis of a halogen substituent. Source highlights the use of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) for amide couplings in analogous systems, suggesting potential routes for derivatization.
Chemical Reactivity and Derivative Formation
Nucleophilic and Electrophilic Sites
The amino group acts as a strong nucleophile, enabling reactions with electrophiles such as acyl chlorides or aldehydes to form Schiff bases. The hydroxyl group, particularly in its deprotonated form, can participate in nucleophilic aromatic substitution (NAS) reactions or coordinate to metal ions. Additionally, the electron-deficient pyridine ring may undergo electrophilic substitutions at activated positions, though steric and electronic factors limit reactivity.
Hydrogen Bonding and Solubility
Current Research Landscape and Knowledge Gaps
Limited Empirical Studies
As of 2025, only one commercial supplier lists 6-aminothieno[3,2-b]pyridin-7-ol, indicating its status as a niche research chemical. Published studies focus on analogs, leaving its direct pharmacological profile unexplored. For instance, source describes 6-(hetero)arylaminothieno[3,2-b]pyridines with GI values of 3.5–18.1 μM in tumor cell lines, but these derivatives lack the 7-hydroxyl group present in the subject compound.
Opportunities for Mechanism-of-Action Studies
Future work should prioritize target identification, leveraging computational docking studies to predict interactions with proteins such as tubulin or bacterial signal peptidases. Additionally, structure-activity relationship (SAR) studies could optimize substituent patterns to enhance potency and reduce cytotoxicity .
Future Directions and Concluding Remarks
Synthetic Optimization
Developing efficient, scalable routes to 6-aminothieno[3,2-b]pyridin-7-ol is paramount. Microwave-assisted synthesis, as employed in source , could reduce reaction times and improve yields. Furthermore, introducing fluorine or trifluoromethyl groups may enhance metabolic stability and bioavailability.
Expanding Biological Testing
Collaborative efforts between synthetic chemists and pharmacologists are needed to evaluate the compound’s activity against bacterial, fungal, and cancer cell lines. Preliminary toxicity assessments in hepatocyte models (e.g., HepG2 cells) will clarify its therapeutic potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume